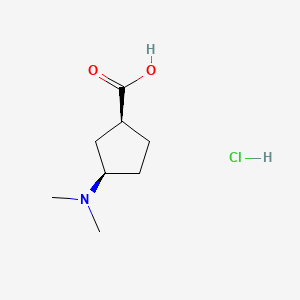
3-(4,4-Difluorocyclohexyl)azetidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4-Difluorocyclohexyl)azetidinehydrochloride is a chemical compound with the molecular formula C9H16ClF2N It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluorocyclohexyl)azetidinehydrochloride typically involves the reaction of 4,4-difluorocyclohexylamine with azetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4,4-Difluorocyclohexyl)azetidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives.
科学的研究の応用
3-(4,4-Difluorocyclohexyl)azetidinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(4,4-Difluorocyclohexyl)azetidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(4,4-Difluorocyclohexyl)azetidine
- 4,4-Difluorocyclohexylamine
- Azetidine derivatives
Uniqueness
3-(4,4-Difluorocyclohexyl)azetidinehydrochloride is unique due to its specific structural features, such as the presence of the difluorocyclohexyl group and the azetidine ring. These features confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
分子式 |
C9H16ClF2N |
|---|---|
分子量 |
211.68 g/mol |
IUPAC名 |
3-(4,4-difluorocyclohexyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)3-1-7(2-4-9)8-5-12-6-8;/h7-8,12H,1-6H2;1H |
InChIキー |
LBPVEHNEBQZQCW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2CNC2)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid](/img/structure/B15319851.png)
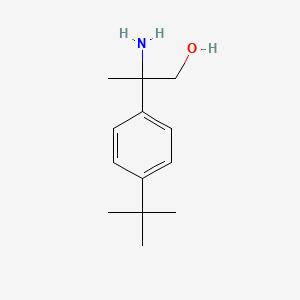
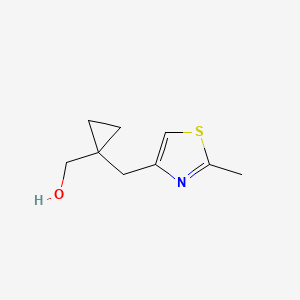

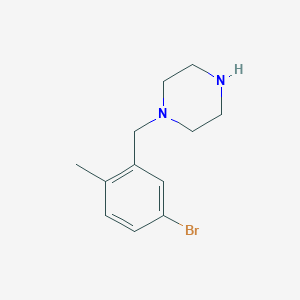
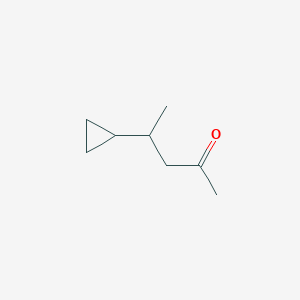

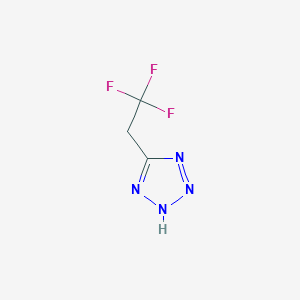
![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)




